ZM640

Synthetic Lethality BRCA2 Cytotoxicity

Standard DDR inhibitors lack HDR selectivity, confounding pathway dissection. YU238259 (CAS 1943733-16-1) is a validated chemical probe that uniquely inhibits homology-directed repair (HDR) without affecting non-homologous end joining (NHEJ). This precise selectivity is critical for studies requiring unambiguous interrogation of DNA repair mechanisms. - Selective inhibition: Blocks HDR with no detectable effect on NHEJ in cell-based GFP reporter assays. - Synthetic lethality: Demonstrates potent, BRCA2-dependent cytotoxicity (LD50 8.7 μM vs. >100 μM in BRCA2+/+ cells). - Validated tool: Synergistic with ionizing radiation and etoposide, with in vivo efficacy in BRCA2-deficient xenograft models.

Molecular Formula C28H36F3NO8S
Molecular Weight 603.6 g/mol
Cat. No. B12380142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZM640
Molecular FormulaC28H36F3NO8S
Molecular Weight603.6 g/mol
Structural Identifiers
SMILESCC1(CCC(C23C1C(C(C45C2CCC(C4O)C(C5=O)CCNS(=O)(=O)C6=CC=C(C=C6)C(F)(F)F)(OC3)O)O)O)C
InChIInChI=1S/C28H36F3NO8S/c1-24(2)11-9-19(33)25-13-40-27(37,23(36)20(24)25)26-18(25)8-7-16(21(26)34)17(22(26)35)10-12-32-41(38,39)15-5-3-14(4-6-15)28(29,30)31/h3-6,16-21,23,32-34,36-37H,7-13H2,1-2H3/t16-,17?,18-,19-,20+,21+,23-,25+,26+,27?/m0/s1
InChIKeyDVJFRQLAEBNQJU-MZFAHQDESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YU238259: Selective HDR Inhibitor


This compound, a complex organic molecule with a pentacyclic core and a benzenesulfonamide moiety , is more widely referenced in the scientific literature as YU238259 (CAS 1943733-16-1). It is characterized as a potent and selective inhibitor of homology-directed DNA repair (HDR) [1]. Unlike non-specific DNA-damaging agents, YU238259 operates by specifically targeting a DNA double-strand break repair pathway, making it a precise chemical tool for probing DNA damage response (DDR) mechanisms and for targeted oncology research, particularly in contexts of homologous recombination deficiency .

HDR pathway inhibition study fit (no NHEJ cross-inhibition)
Synthetic lethality research in BRCA-deficient models
DNA repair pathway selectivity research tool

Why YU238259 Cannot Be Substituted


The procurement of a specific DNA repair inhibitor like YU238259 is not a decision that can be based on target class alone. The functional outcome of DDR modulation is highly dependent on a compound's precise selectivity profile. While numerous PARP inhibitors (e.g., olaparib, veliparib) and other DDR-targeting agents exist, their mechanisms and resultant cellular effects differ fundamentally. YU238259 uniquely inhibits homology-directed repair (HDR) with no detectable effect on the non-homologous end joining (NHEJ) pathway, a selectivity not shared by PARP inhibitors which primarily target single-strand break repair and trap PARP enzymes [1]. Furthermore, unlike pan-DDR inhibitors that may cause broad genotoxicity, YU238259's activity is specifically potentiated in BRCA2-deficient backgrounds, offering a unique tool for studying synthetic lethality and targeted radiosensitization that cannot be replicated by other classes of DDR modulators [2]. This specificity is critical for experiments requiring precise pathway dissection.

YU238259
Selective HDR inhibition; NHEJ pathway unaffected
PARP inhibitors (e.g., olaparib)
SSB repair and PARP trapping; do not share HDR-specific profile
BRCA2-dependent synthetic lethality
Cytotoxicity potentiated in BRCA2-deficient context
Pan-DDR agents / DNA-PKcs inhibitors
May affect NHEJ or broad damage response; pathway dissection may shift

YU238259 Quantitative Evidence Guide


Synthetic Lethality in BRCA2-Deficient Cells

YU238259 demonstrates a marked and quantitative differential cytotoxicity between BRCA2-deficient and BRCA2-proficient cells, a key hallmark of its synthetic lethal mechanism. This differential is not observed with general DNA-damaging chemotherapeutics like cisplatin or etoposide, which exhibit similar cytotoxicity across genotypes [1]. The compound is lethal to BRCA2-/- PEO1 cells (LD50 = 8.7 μM) but shows minimal toxicity against isogenic BRCA2+/+ PEO1 cells (LD50 > 100 μM), a differential of over 11-fold .

Synthetic lethality window
Head-to-head
LD50 8.7 µM vs >100 µM in isogenic PEO1 cells
Supports BRCA2-dependent synthetic lethality research context
>11-fold differential; isogenic ovarian cancer model
Synthetic Lethality BRCA2 Cytotoxicity DNA Repair

HDR Inhibition Without NHEJ Suppression

In contrast to inhibitors like DNA-PKcs blockers (e.g., NU7441) which target NHEJ, YU238259 demonstrates a clean functional selectivity profile. Using cell-based GFP reporter assays, YU238259 at 5 μM specifically inhibits homology-directed repair (HDR) with little to no effect on the alternative non-homologous end-joining (NHEJ) pathway [1]. This is a critical differentiator from other compounds in the DDR field that often exhibit cross-pathway inhibition .

Pathway selectivity
Assay context
GFP reporter: HDR inhibited, NHEJ unaffected at 5 µM
Enables HDR-specific pathway dissection without NHEJ confounding
Cell-based reporter assay; orthogonal methods recommended
DNA Repair Pathway Selectivity HDR NHEJ GFP Reporter Assay

BRCA1-Selective Foci Reduction

YU238259 exerts a selective effect on the formation of DNA damage repair foci. It decreases the number of U20S cells with ionizing radiation (IR)-induced BRCA1 foci, a marker of HDR initiation, but does not affect the number of 53BP1 or pDNA-PK foci, which are markers of the NHEJ pathway [1]. In contrast, NHEJ inhibitors would primarily affect 53BP1 or pDNA-PK foci formation.

Foci formation
Reported
BRCA1 foci decreased; 53BP1/pDNA-PK foci unchanged
Orthogonal validation of HDR-selective foci modulation
U20S cells, 25 µM, 8 h post-10 Gy IR; NHEJ markers unaffected
DNA Damage Foci BRCA1 53BP1 Ionizing Radiation Immunofluorescence

In Vivo Tumor Delay in BRCA2-Deficient Xenografts

YU238259 demonstrates in vivo efficacy that is specifically tied to the BRCA2-deficient genetic background. In nude mice bearing BRCA2-deficient human tumor xenografts, treatment with YU238259 as a monotherapy results in a significant delay in tumor growth, an effect not observed in BRCA2-proficient models . This is in contrast to many chemotherapeutics which show broad, non-specific anti-tumor activity irrespective of genotype [1].

In vivo tumor growth
Model context
Significant tumor growth delay in BRCA2-deficient xenografts
Supports in vivo model-response context in HRD background
Nude mouse xenograft; monotherapy; extrapolation requires review
In Vivo Efficacy Xenograft BRCA2-Deficient Tumor Growth Monotherapy

YU238259 Research & Preclinical Applications


Synthetic Lethality Target Validation in HRD Models

YU238259 is optimally deployed as a chemical probe to validate synthetic lethal interactions in cell lines with defined homologous recombination deficiency (HRD), such as BRCA1/2 mutations. The quantifiable differential cytotoxicity (LD50 = 8.7 μM in BRCA2-/- vs. >100 μM in BRCA2+/+ cells [1]) provides a clear experimental window to test the dependence of a particular cancer model on HDR. This application directly leverages the evidence of its selective cytotoxicity and is a key differentiator from pan-cytotoxic agents .

DNA Repair Pathway Choice Analysis

For studies aimed at dissecting the balance between HDR and NHEJ pathways, YU238259 provides a specific tool for blocking HDR without cross-inhibiting NHEJ [1]. Its lack of effect on NHEJ in GFP reporter assays and its selective impact on BRCA1 foci over 53BP1 foci make it ideal for experiments seeking to understand how cells shift their repair strategy when HDR is compromised . This contrasts with DNA-PK inhibitors which would skew the system in the opposite direction.

Radiosensitization & Chemopotentiation in BRCA-Mutant Tumors

YU238259 is an appropriate tool for preclinical studies investigating radiosensitization or chemopotentiation in a genotype-specific manner. Its demonstrated synergy with ionizing radiation and etoposide, which is further heightened by BRCA2-deficiency, supports its use in in vivo xenograft models to evaluate combination therapy efficacy specifically in HRD contexts [1]. The monotherapy tumor growth delay in BRCA2-deficient xenografts provides a solid baseline for these combination studies .

Application
Selection Property
Validation Focus
HRD synthetic lethality target validation
HDR inhibition with BRCA2-dependent cytotoxicity profile
Genotype-specific cytotoxicity endpoints
DNA repair pathway choice analysis
Selective HDR inhibition without NHEJ suppression
HDR-specific repair reporter and foci formation endpoints
Genotype-specific radiosensitization / chemopotentiation
Synthetic lethal interaction with IR and chemotherapy in HRD context
In vivo tumor growth delay and combination index endpoints
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